molecular formula C16H14N2O5S B2467937 ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate CAS No. 1170873-91-2

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2467937
CAS No.: 1170873-91-2
M. Wt: 346.36
InChI Key: OQQFFKGJEGVJHY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate is a complex organic compound featuring an oxazolyl group linked to a thiophene ring via an acetamido bridge. Such structures are of interest due to their potential bioactivity and utility in medicinal chemistry.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Step 1: Formation of the oxazolyl group from appropriate benzoxazole precursors under conditions like refluxing with appropriate dehydrating agents.

    • Step 2: The acetamido linkage is typically formed through amidation reactions where acetic acid derivatives are reacted with amines.

    • Step 3: Introduction of the thiophene ring often involves cross-coupling reactions, such as Suzuki or Stille coupling, utilizing thiophene precursors and suitable palladium catalysts.

  • Industrial Production Methods: : Industrial-scale production might involve the continuous flow synthesis where reagents are combined under controlled temperatures and pressures to enhance yield and purity. Automated systems monitor and adjust reaction parameters to maintain consistent product quality.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: This compound can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents like m-CPBA.

    • Reduction: Selective reduction might target the oxazole ring, yielding dihydrooxazole derivatives.

    • Substitution: Various substituents can be introduced on the thiophene ring or the oxazole moiety through electrophilic or nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidizing agents: m-CPBA, hydrogen peroxide.

    • Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    • Catalysts for substitutions: Palladium-based catalysts for coupling reactions, Lewis acids for electrophilic substitutions.

  • Major Products

    • Oxidation typically yields sulfoxides or sulfones.

    • Reduction might produce dihydro derivatives.

    • Substitution reactions can yield a variety of functionalized products, depending on the substituent introduced.

Scientific Research Applications

This compound has versatile applications:

  • Chemistry: : Used in synthetic organic chemistry as a building block for complex molecule synthesis.

  • Medicine: : Investigated for its possible bioactivity, including antimicrobial or anticancer properties.

  • Industry: : Utilized in material science for developing new polymers or as intermediates in the synthesis of more complex industrial chemicals.

Mechanism of Action

The bioactivity of ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate might be attributed to:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids where the oxazole and thiophene rings can interact with biological macromolecules.

  • Pathways Involved: : Likely involves the inhibition or activation of key biochemical pathways, depending on its specific molecular interactions.

Comparison with Similar Compounds

Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate stands out for:

  • Unique Structural Features: : The combination of oxazole and thiophene rings linked via an acetamido bridge.

  • Similar Compounds: : Other oxazole or thiophene derivatives like benzoxazole, thiophene-2-carboxylic acid, and their respective amides.

  • Uniqueness: : It offers a distinctive framework that may provide a different spectrum of bioactivity compared to its analogues, highlighting its potential for unique applications in science and industry.

Properties

IUPAC Name

ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-2-22-15(20)10-7-8-24-14(10)17-13(19)9-18-11-5-3-4-6-12(11)23-16(18)21/h3-8H,2,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQFFKGJEGVJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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